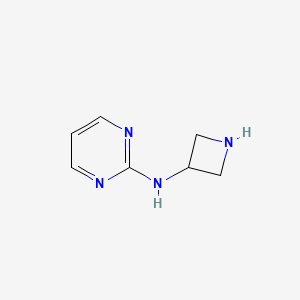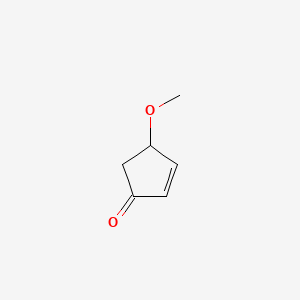
2-Cyclopenten-1-one, 4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C6H8O2. It is also known as methylcyclopentenolone. This compound is a cyclic enol ether that contains a five-membered cyclopentenone ring with a methoxy substituent at the second carbon. It was first synthesized in 1958 by Sômiya and Nozoe, and its distinctive odor was identified in 1975 as an important contributor to the characteristic aroma of roasted coffee.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxycyclopent-2-en-1-one can be synthesized from 2,3-dimethoxy-1,3-butadiene through a Diels-Alder reaction with maleic anhydride, followed by acid-catalyzed dehydration. The resulting compound can be purified by distillation, extraction, or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of 4-methoxycyclopent-2-en-1-one often involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot method provides reasonable yields and is efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide to form dihydroxylated products.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in pyridine solution.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Dihydroxylated cyclopentenones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxycyclopent-2-en-1-one has various applications in scientific research, including:
Flavor and Fragrance Analysis: It is used to enhance the aroma and flavor of food and beverages.
Natural Product Chemistry: It serves as a building block for the synthesis of bioactive compounds.
Pharmacology: It is used in drug discovery and development to develop new therapies.
Aroma and Flavor Science: It is studied for its role in the characteristic aroma of roasted coffee.
Mecanismo De Acción
The mechanism by which 4-methoxycyclopent-2-en-1-one exerts its effects involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxycyclopent-2-en-1-one: Similar in structure but with the methoxy group at the third carbon.
Cyclopent-2-en-1-one: Lacks the methoxy substituent, making it less aromatic.
4-Hydroxycyclopent-2-en-1-one: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxycyclopent-2-en-1-one is unique due to its distinctive aroma and its role in flavor and fragrance science. Its methoxy substituent at the second carbon contributes to its unique chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
4-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h2-3,6H,4H2,1H3 |
Clave InChI |
FXNNWSRLQNFYQI-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
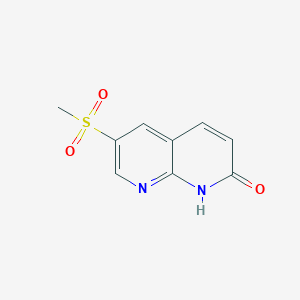
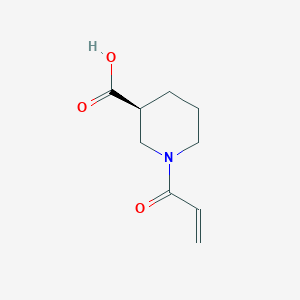
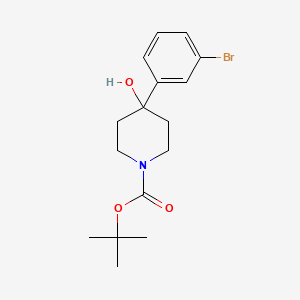

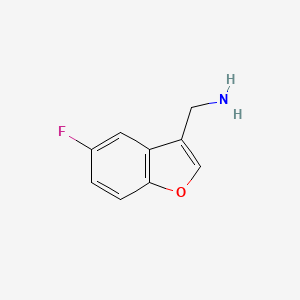
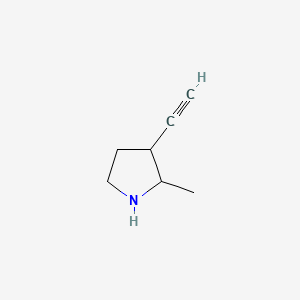
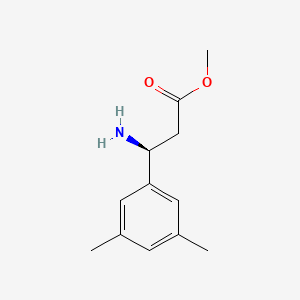
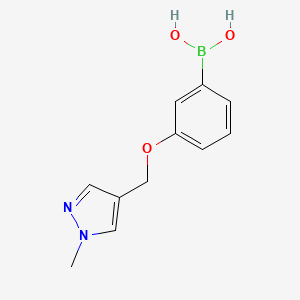
![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
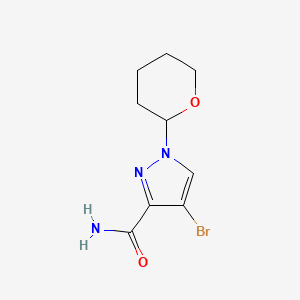
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)

